molecular formula C7H8N2O3S B13501416 2-(Acetamidomethyl)thiazole-4-carboxylic acid

2-(Acetamidomethyl)thiazole-4-carboxylic acid

Cat. No.: B13501416
M. Wt: 200.22 g/mol
InChI Key: RTTDPRQBXXYUHT-UHFFFAOYSA-N
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Description

2-(Acetamidomethyl)thiazole-4-carboxylic acid (CAS 2680690-09-7) is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a thiazole core, a privileged scaffold in pharmacology known for its diverse biological activities . The molecular structure is characterized by a carboxylic acid functional group at the 4-position and an acetamidomethyl substituent at the 2-position of the thiazole ring, making it a versatile intermediate for the synthesis of more complex molecules. Thiazole derivatives are extensively researched due to their broad spectrum of potential therapeutic properties. Scientific literature indicates that compounds containing the thiazole motif exhibit anticancer, antibacterial, antiviral, and anti-inflammatory activities . Some 2-aminothiazole derivatives are also being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as other conditions like asthma and schizophrenia . The presence of both a carboxylic acid and an acetamido group on this molecule provides multiple handles for synthetic modification, facilitating its use in the development of targeted inhibitors, protease substrates, and other biologically active compounds. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and utilize safety precautions standard for laboratory chemicals.

Properties

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

2-(acetamidomethyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C7H8N2O3S/c1-4(10)8-2-6-9-5(3-13-6)7(11)12/h3H,2H2,1H3,(H,8,10)(H,11,12)

InChI Key

RTTDPRQBXXYUHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=NC(=CS1)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation of L-cysteine Hydrochloride with Formaldehyde

A patented method (CN102372680A) describes the preparation of thiazole-4-carboxylic acid starting from L-cysteine hydrochloride and formaldehyde:

  • Step 1: Condensation and Esterification

    • L-cysteine hydrochloride reacts with formaldehyde to form thiazolidine-4-carboxylic acid.
    • Esterification with methanol and dry HCl gas produces methyl thiazolidine-4-carboxylate hydrochloride.
    • Yield reported: 89%.
  • Step 2: Oxidation

    • Methyl thiazolidine-4-carboxylate is oxidized with manganese dioxide (MnO2) in acetonitrile at 60–100°C for 24–72 hours.
    • This converts the saturated thiazolidine ring to the aromatic thiazole ring, yielding methyl thiazole-4-carboxylate.
    • Yield reported: 80.8%.
  • Step 3: Hydrolysis

    • The methyl ester is hydrolyzed with 10% sodium hydroxide solution under reflux for 1 hour.
    • Acidification with HCl precipitates thiazole-4-carboxylic acid.
    • The process is mild, selective, and cost-effective.
Step Reaction Type Reagents/Conditions Product Yield (%)
1. Condensation & Esterification L-cysteine + formaldehyde, MeOH + HCl gas Methyl thiazolidine-4-carboxylate hydrochloride 89
2. Oxidation MnO2 in acetonitrile, 60-100°C, 24-72h Methyl thiazole-4-carboxylate 80.8
3. Hydrolysis NaOH (10%), reflux 1h, acidify to pH 3 Thiazole-4-carboxylic acid Not specified

This method is advantageous due to the use of inexpensive, readily available starting materials and relatively simple workup procedures.

Research Outcomes and Characterization

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and elemental analysis confirm the structure and purity of intermediates and final products.
  • Presence of two chiral centers in thiazolidine intermediates requires stereochemical characterization.

Biological Relevance

  • 2-(Acetamidomethyl)thiazole-4-carboxylic acid derivatives have been studied for biological activities, including as prodrugs releasing L-cysteine and as potential hepatoprotective agents.
  • Metabolic studies show ring-opening and solvolysis pathways releasing active sulfhydryl groups in vivo.

Summary Table of Preparation Methods

Methodology Starting Materials Key Steps Advantages Reference
L-cysteine + formaldehyde route L-cysteine hydrochloride, formaldehyde, MeOH, MnO2 Condensation, esterification, oxidation, hydrolysis Mild conditions, cost-effective, high yield
Acetylation of 2-aminomethyl derivatives Ethyl 2-amino-4-methylthiazole-5-carboxylate, acetic anhydride Acetylation, hydrazide formation, further functionalization Selective acetamido introduction, versatile intermediates
Condensation with nitriles and alkylation Cysteine derivatives, aryl nitriles, phase transfer catalysts Cyclization, esterification, alkylation, oxidation Efficient, uses phase transfer catalysts, good selectivity

Chemical Reactions Analysis

Types of Reactions

2-(Acetamidomethyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Acetamidomethyl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Acetamidomethyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound can interact with cellular pathways involved in inflammation and cancer, exerting anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Thiazole-4-carboxylic Acid Derivatives

Structural Modifications and Substituent Effects

Substituents at positions 2 and 4 of the thiazole ring significantly influence physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent at Position 2 Key Properties Biological Relevance Reference
2-(Acetamidomethyl)thiazole-4-carboxylic acid Acetamidomethyl (-NHCOCH₃-CH₂-) Moderate lipophilicity, hydrogen-bond donor/acceptor Potential enzyme inhibition N/A
2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid 2,6-Difluorophenyl High electronegativity, enhanced stability Antimicrobial activity
2-(4-Methylphenyl)thiazole-4-carboxylic acid 4-Methylphenyl Increased lipophilicity, steric bulk Intermediate in drug synthesis
Ethyl 2-aminothiazole-4-carboxylate Amino (-NH₂) + ethyl ester Improved solubility (ester), basicity Prodrug potential
(E)-2-(2-(Pyridin-2-ylmethylene)hydrazinyl)thiazole-4-carboxylic acid Pyridinylmethylene hydrazine Chelation capacity, π-π interactions Antioxidant and antimicrobial activity
2-(5-Bromo-2-fluorophenyl)thiazole-4-carboxylic acid 5-Bromo-2-fluorophenyl Halogen-induced polarity, enhanced binding affinity Undisclosed (likely medicinal chemistry)

Physicochemical Properties

  • Solubility: The carboxylic acid group enhances water solubility, but substituents modulate this: 2,6-Difluorophenyl analog: Lower solubility due to hydrophobic fluorinated aryl groups . Ethyl ester analogs: Higher solubility in organic solvents (e.g., Ethyl 2-aminothiazole-4-carboxylate) .
  • Melting Points : Vary with crystallinity; e.g., valine-derived analogs () melt at 101–122°C , whereas bulkier substituents (e.g., tert-butoxycarbonyl in ) may lack defined melting points due to amorphous structures.

ADMET and Pharmacokinetics

  • Lipophilicity (LogP): Target Compound: Estimated LogP ~1.5 (acetamidomethyl balances polar amide and nonpolar methyl). 2,6-Difluorophenyl analog: Higher LogP (~2.8) due to aromatic fluorination .
  • Metabolic Stability : Ester derivatives (e.g., ) are prone to hydrolysis, whereas carboxylic acids (e.g., target compound) may undergo glucuronidation .

Biological Activity

2-(Acetamidomethyl)thiazole-4-carboxylic acid is a heterocyclic compound notable for its thiazole ring, which contains both nitrogen and sulfur. This compound has garnered attention in medicinal chemistry due to its unique structural features, including an acetamidomethyl group and a carboxylic acid functional group. The molecular formula for this compound is C6_6H6_6N2_2O3_3S, and its biological activity is linked to its ability to interact with various biological macromolecules.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components, which may confer distinct pharmacological properties. Research indicates potential applications in the following areas:

  • Antimicrobial Activity : Similar compounds have shown promise as inhibitors of metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance in Gram-negative bacteria .
  • Anti-inflammatory Properties : Compounds containing thiazole rings have been explored for their anti-inflammatory effects, particularly in the context of diseases like Alzheimer's .
  • Enzyme Inhibition : The compound may exhibit inhibitory activity against enzymes such as acetylcholinesterase (AChE), which is critical in the treatment of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for elucidating the biological potential of this compound. The following table summarizes key structural features and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
2-Aminothiazoline-4-carboxylic acidAmino group instead of acetamidoIntermediate in L-cysteine synthesis
2-Acetamido-1,3-thiazole-4-carboxylic acidDifferent substituents on thiazolePotential drug development applications
2-Amino-2-thiazoline-4-carboxylic acidZwitterionic formVarying solubility properties

The unique combination of functional groups in this compound may lead to distinct biological activities compared to these structurally similar compounds.

Case Studies and Research Findings

  • Antimicrobial Studies : Research has identified several derivatives of thiazole compounds that inhibit MBLs, indicating that this compound could be developed as a novel antimicrobial agent against resistant strains .
  • Inflammation Models : Experimental models have demonstrated that thiazole derivatives can induce inflammatory responses, suggesting that this compound may play a role in modulating immune responses .
  • Neuroprotective Effects : In vitro studies involving acetylcholinesterase inhibition have highlighted the potential of thiazole-containing compounds as therapeutic agents for Alzheimer's disease, where maintaining acetylcholine levels is crucial for cognitive function .

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